molecular formula C11H17NO3 B12083354 Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-

Cat. No.: B12083354
M. Wt: 211.26 g/mol
InChI Key: SOPZJDZNQIPRLH-UHFFFAOYSA-N
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Description

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- (CAS: Not explicitly provided in evidence) is a structurally complex aromatic alcohol characterized by multiple functional groups: an amino group at the beta position, hydroxyl and methoxy substituents at positions 3 and 4, and a methyl group at position 5 of the benzene ring. The compound’s functional groups may confer unique solubility, reactivity, or binding properties compared to simpler analogs .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol

InChI

InChI=1S/C11H17NO3/c1-7-3-8(4-9(12)6-13)5-10(14)11(7)15-2/h3,5,9,13-14H,4,6,12H2,1-2H3

InChI Key

SOPZJDZNQIPRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)O)CC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Ethers, esters.

Scientific Research Applications

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include phenyl benzoates (CAS 93-99-2) and methyl benzoate (CAS 93-58-3) from the benzoate family , as well as other benzenepropanol derivatives such as Benzenepropanoic acid, beta-ethyl-4-hydroxy-alpha-(4-hydroxyphenyl)-, 2-(2-ethoxyethoxy)ethyl ester (CAS 156840-37-8) . Below is a comparative analysis:

Compound Key Functional Groups CAS # Notable Properties
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- β-amino, 3-hydroxy, 4-methoxy, 5-methyl, benzene ring, (betaS) stereochemistry N/A High polarity due to multiple hydroxyl/amino groups; potential chiral specificity
Phenyl benzoate Ester (benzoyloxy group attached to benzene) 93-99-2 Low water solubility; used as plasticizer or fragrance component
Methyl benzoate Ester (methyl group attached to benzoyloxy) 93-58-3 Common solvent; mild floral odor; used in cosmetics and food flavoring
Benzenepropanoic acid, beta-ethyl-4-hydroxy-alpha-(4-hydroxyphenyl)- ester Ethyl ester, 4-hydroxy, 4-hydroxyphenyl substituent, propanoic acid backbone 156840-37-8 Likely surfactant or emulsifier due to ethoxyethoxyethyl chain; moderate hydrophilicity

Research Findings

Polarity and Solubility: The target compound’s hydroxyl and amino groups enhance hydrophilicity compared to phenyl or methyl benzoates, which are predominantly lipophilic . This difference may influence applications in drug delivery or biodegradability.

Reactivity: The methoxy group at position 4 may reduce oxidative degradation compared to unsubstituted phenols, as seen in methyl benzoate derivatives .

Data Tables

Table 1: Functional Group Comparison

Group Benzenepropanol (betaS) Phenyl Benzoate Methyl Benzoate
Amino Yes (β-position) No No
Hydroxyl Yes (3-position) No No
Methoxy Yes (4-position) No No
Ester No Yes Yes
Methyl Substituent Yes (5-position) No Yes (methyl ester)

Limitations and Recommendations

The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. For authoritative validation, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on benzenepropanol derivatives. Regulatory sources like the EPA highlight the importance of stereochemistry and substituent effects in safety assessments, which should be prioritized in future research.

Biological Activity

Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-, also known by its CAS number 686776-27-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.261 g/mol
  • Structure : The compound features a benzene ring with various functional groups, including an amino group and methoxy groups, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of benzenepropanol exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits HBV replication. The compound IMB-0523, a derivative of benzenepropanol, demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .

Toxicological Assessment

A toxicological evaluation of similar aryl alkyl alcohols suggests that they exhibit low toxicity in repeated-dose studies. The absence of significant carcinogenicity and mutagenicity in bacterial systems indicates a favorable safety profile. Current exposure levels do not appear to pose reproductive or developmental risks .

The biological activity of benzenepropanol may be attributed to its ability to interact with cellular mechanisms involved in viral replication and cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability, potentially contributing to its efficacy as an antiviral agent.

Case Studies

  • Antiviral Activity Against HBV :
    • Study Design : In vitro assays were conducted using HepG2.2.15 cells treated with varying concentrations of IMB-0523.
    • Results : The compound significantly reduced HBV DNA levels in a dose-dependent manner, confirming its potential as an antiviral agent .
  • Toxicity Studies :
    • Evaluation Method : Repeated-dose toxicity tests were performed on animal models.
    • Findings : No significant adverse effects were observed at typical exposure levels, supporting the safety of compounds related to benzenepropanol .

Data Table

PropertyValue
Chemical NameBenzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-
CAS Number686776-27-2
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.261 g/mol
Antiviral IC50 (HBV)1.99 µM (wild-type), 3.30 µM (drug-resistant)
Toxicity LevelLow

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